molecular formula C16H14ClIN2OS B3655312 2-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]acetamide

2-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]acetamide

Cat. No.: B3655312
M. Wt: 444.7 g/mol
InChI Key: UCCQEFFHFCPCRG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of chlorophenyl and iodophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with 4-iodo-2-methylbenzoic acid to form an amide intermediate. This intermediate is then treated with thionyl chloride to introduce the carbamothioyl group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines and thiols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)acetamide: Lacks the iodophenyl and carbamothioyl groups, resulting in different reactivity and applications.

    N-(4-iodo-2-methylphenyl)acetamide: Similar structure but without the chlorophenyl group, affecting its chemical properties.

    4-chloro-N-(4-iodo-2-methylphenyl)benzamide: Contains a benzamide group instead of the acetamide group, leading to variations in biological activity.

Uniqueness

2-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]acetamide is unique due to the presence of both chlorophenyl and iodophenyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(4-iodo-2-methylphenyl)carbamothioyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClIN2OS/c1-10-8-13(18)6-7-14(10)19-16(22)20-15(21)9-11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCQEFFHFCPCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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